molecular formula C13H17NO4 B2614907 (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1799262-51-3

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2614907
CAS No.: 1799262-51-3
M. Wt: 251.282
InChI Key: ZDTRXPASCXHYCC-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a tetrahydropyran ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the tetrahydropyran ring: This involves the hydrogenation of a pyran precursor, often using a catalyst such as palladium on carbon (Pd/C).

    Formation of the acrylamide group: This can be done by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted tetrahydropyran derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the furan ring and acrylamide group suggests that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it may have activity against certain diseases or conditions, and it could be used as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the possibility of creating polymers or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring and acrylamide group could form covalent bonds with biological targets, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-methylacrylamide: Similar structure but lacks the tetrahydropyran ring.

    (E)-3-(furan-3-yl)-N-((4-hydroxy-2H-pyran-4-yl)methyl)acrylamide: Similar structure but lacks the tetrahydropyran ring.

Uniqueness

(E)-3-(furan-3-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acrylamide is unique due to the presence of both the furan and tetrahydropyran rings, as well as the acrylamide group

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-hydroxyoxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(2-1-11-3-6-18-9-11)14-10-13(16)4-7-17-8-5-13/h1-3,6,9,16H,4-5,7-8,10H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTRXPASCXHYCC-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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